Antiproliferative agent-32
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Overview
Description
Antiproliferative agent-32 is a synthetic compound known for its ability to inhibit the proliferation of cancer cells. This compound has shown significant potential in the treatment of various types of cancer due to its ability to interfere with cell division and induce apoptosis in malignant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-32 typically involves a multi-step process. One common method includes the cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Antiproliferative agent-32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Antiproliferative agent-32 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
The mechanism of action of antiproliferative agent-32 involves its interaction with cellular targets that regulate cell division and apoptosis. The compound binds to DNA and disrupts its replication, leading to cell cycle arrest and apoptosis. It also induces the production of reactive oxygen species, which further contribute to cell death. The molecular targets include DNA, topoisomerases, and various signaling pathways involved in cell survival and proliferation .
Comparison with Similar Compounds
Cisplatin: A widely used anticancer agent that also binds to DNA and disrupts its replication.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Paclitaxel: A microtubule-stabilizing agent that prevents cell division by inhibiting microtubule depolymerization.
Uniqueness: Antiproliferative agent-32 is unique in its ability to induce apoptosis through multiple pathways, including DNA damage and reactive oxygen species production. This multi-faceted mechanism of action makes it a promising candidate for overcoming resistance to other anticancer agents .
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
[2-[(E)-2-isoquinolin-1-ylethenyl]phenyl] acetate |
InChI |
InChI=1S/C19H15NO2/c1-14(21)22-19-9-5-3-7-16(19)10-11-18-17-8-4-2-6-15(17)12-13-20-18/h2-13H,1H3/b11-10+ |
InChI Key |
CSFOTWLIOCUFBI-ZHACJKMWSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=CC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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